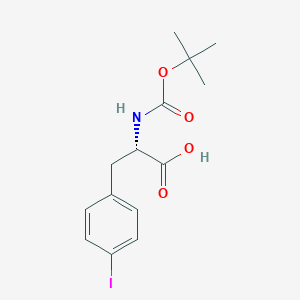

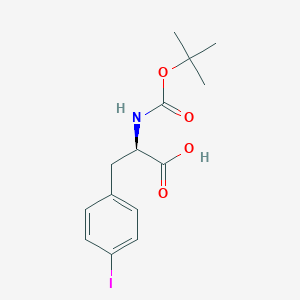

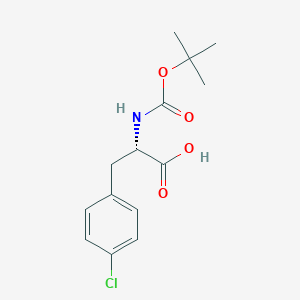

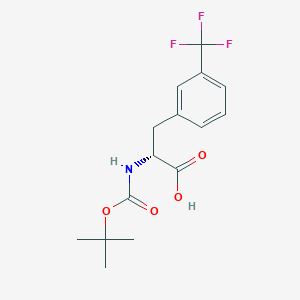

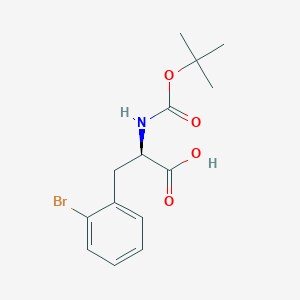

Boc-2-bromo-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-2-bromo-D-phenylalanine (Boc-2-Br-D-Phe) is an important synthetic amino acid that can be used in peptide synthesis, drug development, and biochemistry. It is an important building block for peptides and proteins, and has been used in various scientific applications. Boc-2-Br-D-Phe is a valuable tool for the synthesis of peptides and proteins, as it can be used to modify the peptide structure, as well as to increase the stability of the peptide. Boc-2-Br-D-Phe is also used in drug development, as it can be used to modify the structure of drugs, and to increase their stability.

Applications De Recherche Scientifique

Organic Synthesis

Boc-2-bromo-D-phenylalanine is widely used as an important raw material and intermediate in organic synthesis. The Boc group, which stands for tert-butyloxycarbonyl, is a common protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is particularly useful for the synthesis of Boc-protected amino acids, which are essential building blocks in peptide synthesis .

Pharmaceutical Applications

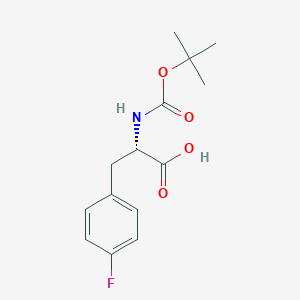

While specific applications of Boc-2-bromo-D-phenylalanine in pharmaceuticals are not detailed in the search results, fluorinated phenylalanines, which share some structural similarities, are known for their pharmaceutical applications. These compounds have been synthesized and studied for their potential use in drug development due to their unique properties conferred by the presence of fluorine atoms .

Agrochemicals and Dyestuff

Boc-2-bromo-D-phenylalanine serves as an intermediate in the production of agrochemicals and dyestuff. Its role in these industries typically involves the synthesis of more complex molecules that exhibit desired properties such as increased potency or stability .

Chemoselective Protection

The compound has been utilized for efficient and expeditious chemoselective Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This process is reported to be green and eco-friendly, occurring in catalyst and solvent-free media under mild reaction conditions .

Propriétés

IUPAC Name |

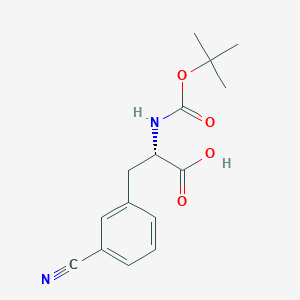

(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSTMCSOXSTGZ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-bromo-D-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.